2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid
Overview
Description
“2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid” is a biochemical used for proteomics research . It has a molecular weight of 283.34 and a molecular formula of C13H17NO4S .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It’s known that the compound has a molecular weight of 283.34 , but other properties like melting point, boiling point, and solubility are not specified.Scientific Research Applications
Enzymatic Metabolism and Drug Development
One significant area of application for 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid derivatives is in the study of drug metabolism. For example, research on the metabolic pathways of novel antidepressants has identified key enzymes involved in the oxidative metabolism of compounds structurally related to this compound. These findings highlight the compound's relevance in understanding drug metabolism and its potential role in designing drugs with improved pharmacokinetic profiles (Hvenegaard et al., 2012).
Antidepressant and Antagonistic Properties
Another research application is in the pharmacological characterization of derivatives as selective antagonists for specific receptors. Studies have demonstrated the potential of certain derivatives as κ-opioid receptor antagonists, offering insights into their antidepressant-like efficacy and therapeutic potential in treating addiction disorders (Grimwood et al., 2011).
Sulfonamide Derivatives and Receptor Antagonism
The optimization of sulfonamide derivatives, including those structurally similar to this compound, has been explored for their selective EP1 receptor antagonist activities. This research direction not only contributes to the understanding of EP receptor affinities but also aids in the development of compounds with minimized drug interactions (Naganawa et al., 2006).
Antibacterial and Antimicrobial Applications
Research has also delved into the antibacterial and antimicrobial potentials of 1,3,4-oxadiazole and piperidine derivatives. Studies have synthesized and evaluated the antibacterial efficacy of such compounds, indicating valuable biological activities that could lead to the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Chemical Characterization
Beyond pharmacological applications, this compound derivatives have been a focus in synthetic chemistry for the creation of new compounds with potential industrial and therapeutic applications. Studies on the synthesis, spectral analysis, and characterization of these compounds contribute to a deeper understanding of their chemical properties and potential uses (Khalid et al., 2016).
Properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-6-11(9-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYHOTULMZDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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